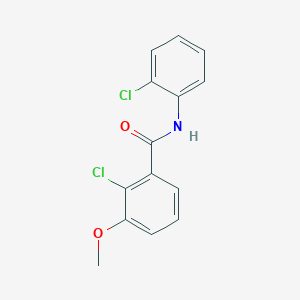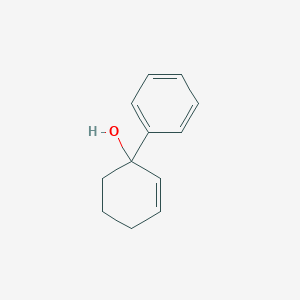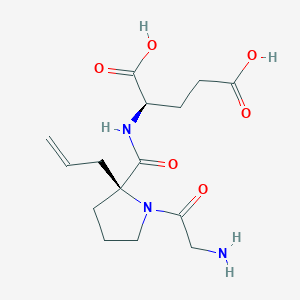
Tos-PEG14-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tos-PEG14-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile compound that plays a crucial role in the development of targeted therapy drugs by facilitating the degradation of specific proteins through the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tos-PEG14-OH is synthesized through a series of chemical reactions involving the attachment of a tosyl group to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as p-toluenesulfonyl chloride, under basic conditions.
Attachment of Tosyl Group: The activated PEG is then reacted with p-toluenesulfonyl chloride to introduce the tosyl group, forming this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Tos-PEG14-OH undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups, making it a versatile intermediate for further chemical modifications.
Coupling Reactions: This compound can be used in coupling reactions to link different molecules, such as in the synthesis of PROTACs.
Common Reagents and Conditions
- p-Toluenesulfonyl chloride, bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Major Products
The major products formed from reactions involving this compound include various PEG-based linkers and intermediates used in the synthesis of complex molecules like PROTACs .
Wissenschaftliche Forschungsanwendungen
Tos-PEG14-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the study of chemical reactions and mechanisms.
Biology: Plays a role in the development of PROTACs, which are used to selectively degrade target proteins, aiding in the study of protein function and regulation.
Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of specialized chemicals and materials, contributing to advancements in various industrial processes
Wirkmechanismus
Tos-PEG14-OH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
Binding: The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates the target protein, marking it for degradation.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing its levels in the cell
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tos-PEG4-OH: A shorter PEG-based linker with similar properties but different chain length.
Tos-PEG8-OH: Another PEG-based linker with an intermediate chain length.
Uniqueness
Tos-PEG14-OH is unique due to its longer PEG chain, which provides greater flexibility and distance between linked molecules. This can be advantageous in certain applications, such as the synthesis of PROTACs, where spatial arrangement is crucial for effective protein degradation .
Eigenschaften
Molekularformel |
C35H64O17S |
|---|---|
Molekulargewicht |
788.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C35H64O17S/c1-34-2-4-35(5-3-34)53(37,38)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-36/h2-5,36H,6-33H2,1H3 |
InChI-Schlüssel |
KYWKCZFEUNKWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)



![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)





![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)

![2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11938039.png)
